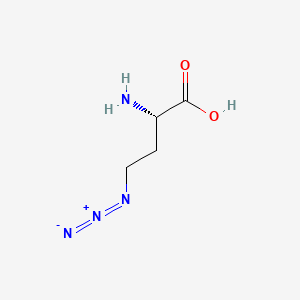

Azidohomoalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-4-azidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152664 | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120042-14-0 | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120042140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Amino-4-azidobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azidohomoalanine (AHA) Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies of L-Azidohomoalanine (AHA) protein labeling, a powerful technique for monitoring newly synthesized proteins. AHA, a bio-orthogonal analog of methionine, enables the selective identification and quantification of proteome dynamics in response to various stimuli, making it an invaluable tool in cellular biology and drug discovery.

Core Principle: Metabolic Labeling and Bio-orthogonal Chemistry

The foundation of AHA-based protein labeling lies in its ability to be incorporated into nascent polypeptide chains during protein synthesis.[1][2][3] As an analog of methionine, AHA is recognized by the endogenous methionyl-tRNA synthetase (MetRS) and subsequently integrated into proteins in place of methionine.[4] This metabolic labeling process introduces a unique chemical handle, an azide (B81097) group, into newly synthesized proteins.[5][6] This azide moiety is bio-orthogonal, meaning it does not interact with native cellular components and remains inert until a specific chemical reaction is initiated.[5]

The detection of these azide-labeled proteins is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[5][7] This reaction covalently links the azide group on the AHA-containing proteins to a reporter molecule functionalized with a terminal alkyne.[5] The reporter molecule can be a fluorescent dye for visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) or an affinity tag like biotin (B1667282) for enrichment and subsequent analysis by mass spectrometry (Bio-Orthogonal Non-Canonical Amino Acid Tagging - BONCAT).[7][8][9]

This two-step process of metabolic labeling followed by click chemistry allows for the specific and sensitive detection of proteins synthesized within a defined time window.[1][10]

Key Methodologies and Their Applications

Several methodologies have been developed to leverage AHA labeling for different research applications, ranging from global protein synthesis analysis to in-depth quantitative proteomics.[1]

1. Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is primarily used for the identification and quantification of newly synthesized proteins via mass spectrometry.[1][6] After AHA labeling, cell lysates are subjected to a click reaction with an alkyne-biotin tag.[1] The biotinylated proteins are then enriched using streptavidin-coated beads, effectively separating them from the pre-existing, unlabeled proteome.[6][11] The enriched proteins are then digested, and the resulting peptides are analyzed by LC-MS/MS.[1]

Applications:

-

Identifying proteins synthesized in response to specific treatments or stimuli.[6][12]

-

Studying the secretome by enriching newly secreted proteins from cell culture media.[6]

-

Investigating proteome dynamics in various biological contexts, including immune response and neurobiology.[6][7]

2. Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

FUNCAT allows for the visualization of newly synthesized proteins within cells and tissues.[7][8] In this method, AHA-labeled proteins are reacted with a fluorescent alkyne probe via click chemistry.[8] The resulting fluorescence can be imaged using microscopy, providing spatial information about protein synthesis.[7]

Applications:

-

Visualizing changes in global protein synthesis in different cellular compartments or in response to stimuli.[7]

-

Studying local protein synthesis in specialized cellular structures like neuronal synapses.[7]

-

Can be combined with immunohistochemistry to co-localize newly synthesized proteins with specific cellular markers.[8]

3. Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ)

HILAQ is a quantitative proteomics strategy that uses a heavy isotope-labeled version of AHA for the relative quantification of newly synthesized proteins between two samples.[1][11] One cell population is labeled with "light" AHA, and the other is labeled with "heavy" AHA.[1] The lysates are then mixed, and the AHA-containing proteins are enriched and analyzed by mass spectrometry.[1] The mass difference between the light and heavy AHA-containing peptides allows for the accurate relative quantification of protein synthesis rates between the two conditions.[1]

Applications:

-

Comparative analysis of protein synthesis profiles under different experimental conditions (e.g., drug treatment vs. control).[11]

-

Offers high sensitivity and accuracy for quantitative proteomic studies.[1]

4. AHA Labeling with Flow Cytometry

This high-throughput method measures global protein synthesis rates in single cells.[1][2] After AHA labeling and click chemistry with a fluorescent alkyne probe, the fluorescence intensity of individual cells is measured by flow cytometry.[2][3] This allows for the rapid quantification of protein synthesis in large cell populations and the identification of subpopulations with different translational activities.[2]

Applications:

-

High-throughput screening for compounds that modulate protein synthesis.

-

Analyzing protein synthesis during different phases of the cell cycle.[2][3]

-

Assessing global protein synthesis changes in heterogeneous cell populations.[2]

Quantitative Data Summary

The choice of methodology depends on the specific research question and the desired output. The following table summarizes the key quantitative performance metrics of the primary AHA-based methods.

| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |

| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |

| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |

| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides robust statistical data on cell populations.[1] |

| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[1] | Low to medium; similar workflow to other quantitative proteomics methods.[1] | High; capable of analyzing thousands of cells per second.[1] |

| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[1] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis).[1] |

Experimental Protocols

Detailed methodologies for the key AHA labeling experiments are provided below. Note that optimal conditions, such as AHA concentration and labeling time, may need to be determined empirically for specific cell types and experimental systems.[1][13]

1. BONCAT-MS Protocol

a. Cell Culture and AHA Labeling:

-

Culture cells to the desired confluency.[1]

-

Replace the normal growth medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.[1][13]

-

Add AHA to the methionine-free medium at a predetermined optimal concentration (e.g., 50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).[1][13]

b. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using a buffer compatible with click chemistry (e.g., lysis buffer containing 1% SDS).[1]

-

Quantify the total protein concentration of the lysate.[1]

c. Click Chemistry Reaction:

-

To the protein lysate, add the click chemistry reaction cocktail containing an alkyne-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[1]

-

Incubate at room temperature for 1-2 hours.[1]

d. Enrichment of Biotinylated Proteins:

-

Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.[1]

-

Wash the beads extensively to remove non-specifically bound proteins.[1]

e. On-bead Digestion and Mass Spectrometry:

-

Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).[1]

-

Incubate overnight at 37°C to digest the proteins into peptides.[1]

-

Collect the supernatant containing the peptides and analyze by LC-MS/MS.[1]

2. HILAQ-MS Protocol

a. Cell Culture and Differential Labeling:

-

Culture two separate populations of cells representing the two conditions to be compared.[1]

-

Deplete methionine as described for the BONCAT protocol.[1]

-

Label one cell population with "light" AHA and the other with "heavy" isotope-labeled AHA (hAHA) for the same duration.[1]

b. Cell Lysis and Protein Mixing:

-

Lyse the two cell populations separately and quantify the protein concentration of each lysate.[1]

-

Mix equal amounts of protein from the "light" and "heavy" labeled lysates.[1]

c. Click Chemistry, Enrichment, and Mass Spectrometry:

-

Perform the click chemistry reaction with an alkyne-biotin tag and streptavidin-based enrichment as described in the BONCAT protocol.[1]

-

Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS.[1]

-

During data analysis, the mass difference between the "light" and "heavy" AHA-containing peptides allows for the relative quantification of each protein between the two conditions.[1]

3. AHA-Flow Cytometry Protocol

a. Cell Culture and AHA Labeling:

-

Label cells with AHA as described in the BONCAT protocol.[1] Include appropriate controls, such as a negative control (no AHA or methionine instead of AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide (B1669411) treatment).[2][3]

b. Cell Fixation and Permeabilization:

-

Harvest the cells and fix them with a suitable fixative (e.g., 4% paraformaldehyde).[3]

-

Permeabilize the cells to allow the entry of the click chemistry reagents (e.g., with 0.25% Triton X-100 or saponin).[1][3]

c. Click Chemistry Reaction:

-

Perform the click chemistry reaction using a fluorescent alkyne probe (e.g., an alkyne-conjugated Alexa Fluor dye).[1][3]

d. Flow Cytometry Analysis:

-

Wash the cells to remove excess reagents.[2]

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population. The fluorescence intensity is directly proportional to the amount of incorporated AHA and thus reflects the global rate of protein synthesis.[1][2]

Visualizations: Pathways and Workflows

Diagram 1: Principle of this compound (AHA) Protein Labeling

This diagram illustrates the two-step process of AHA protein labeling. First, AHA is incorporated into newly synthesized proteins in place of methionine through the cell's natural translational machinery. Second, the azide group on the AHA-labeled proteins is detected via a copper-catalyzed "click chemistry" reaction with an alkyne-functionalized reporter molecule (e.g., biotin or a fluorophore).

Diagram 2: Experimental Workflow for BONCAT

This diagram outlines the major steps in the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow, a common application of AHA labeling for proteomic analysis. The process begins with metabolic labeling of cells with AHA, followed by cell lysis, click chemistry to attach a biotin tag, enrichment of the tagged proteins, and finally, analysis by mass spectrometry.

Diagram 3: Comparative Workflow of AHA-based Methods

This diagram illustrates the branching points in the experimental workflows for three common AHA-based protein labeling techniques: BONCAT, FUNCAT, and HILAQ. While all methods start with AHA labeling, they diverge in the type of reporter molecule used and the final analysis method, catering to different research questions such as protein identification, visualization, or comparative quantification.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncanonical Amino Acid Labeling in Vivo to Visualize and Affinity Purify Newly Synthesized Proteins in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Azidohomoalanine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidohomoalanine (AHA) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics. As an analog of the essential amino acid methionine, AHA can be incorporated into proteins during cellular protein synthesis.[1][2] The key feature of AHA is its bioorthogonal azido (B1232118) group, which allows for the selective chemical modification of newly synthesized proteins through "click chemistry." This enables a wide range of applications, from the visualization of protein synthesis to the identification and quantification of nascent proteomes. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound.

Structure of this compound

This compound, systematically named (2S)-2-amino-4-azidobutanoic acid, is a structural analog of methionine where the terminal methyl group of the thioether side chain is replaced by an azido group (-N₃). This substitution is sterically subtle, allowing AHA to be recognized by the cell's translational machinery and incorporated into proteins in place of methionine.[1]

The key structural features of L-Azidohomoalanine are detailed below:

| Property | Value |

| Chemical Formula | C₄H₈N₄O₂ |

| Molecular Weight | 144.13 g/mol |

| IUPAC Name | (2S)-2-amino-4-azidobutanoic acid |

| CAS Number | 942518-29-8 (for the hydrochloride salt) |

| SMILES | N--INVALID-LINK--C(O)=O |

The geometry of the azido group is nearly linear, although slight bending can occur. Based on studies of similar small organic azides, the internal N-N bond is typically shorter than the terminal N-N bond. The bond angles within the azide (B81097) group are close to 180 degrees.

Chemical Properties

The chemical properties of this compound are largely dictated by its amino acid backbone and the unique reactivity of its azido side chain.

| Property | Description |

| Solubility | Soluble in water, DMSO, and DMF. |

| Stability & Storage | AHA is a stable compound. For long-term storage, it is recommended to be kept at -20°C. |

| pKa | While specific experimentally determined pKa values for this compound are not readily available in the literature, they can be estimated based on the pKa values of the α-carboxyl and α-amino groups of similar amino acids. The α-carboxyl group is expected to have a pKa of approximately 2, and the α-amino group is expected to have a pKa of around 9-10. The azido group is not significantly ionizable under physiological conditions. More precise pKa values can be obtained through computational prediction methods.[3][4][5] |

The most significant chemical property of this compound is the ability of its azido group to undergo bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click" reactions are highly specific, efficient, and can be performed in complex biological environments with minimal side reactions.[6]

Experimental Protocols and Workflows

This compound is primarily used for the metabolic labeling of newly synthesized proteins. The general workflow involves introducing AHA to cells, allowing for its incorporation into proteins, and then detecting the AHA-labeled proteins via a click reaction with a reporter molecule.

Metabolic Labeling of Nascent Proteins with AHA

A common experimental workflow for labeling and identifying newly synthesized proteins using AHA is the Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method.

Caption: Workflow for BONCAT using AHA.

-

Cell Culture and Methionine Depletion: Cells are cultured in a medium lacking methionine for a short period (e.g., 30-60 minutes) to deplete the intracellular pool of methionine. This step enhances the incorporation of AHA.

-

AHA Labeling: The methionine-free medium is replaced with a medium containing a specific concentration of L-Azidohomoalanine (typically in the micromolar range). The cells are incubated for a desired period to allow for the incorporation of AHA into newly synthesized proteins.

-

Cell Lysis: After labeling, the cells are washed and then lysed using a buffer that is compatible with the subsequent click chemistry reaction.

-

Protein Quantification: The total protein concentration in the cell lysate is determined to ensure equal loading for subsequent steps.

-

Click Chemistry Reaction: An alkyne-containing reporter molecule, such as an alkyne-biotin tag, is added to the lysate along with the components for the CuAAC reaction (a copper(I) source, a reducing agent like sodium ascorbate, and a copper-chelating ligand). The reaction is allowed to proceed, leading to the covalent attachment of the biotin (B1667282) tag to the AHA-containing proteins.

-

Enrichment of Labeled Proteins: The biotinylated proteins are then selectively captured and enriched from the total protein lysate using streptavidin-coated beads.

-

On-bead Digestion: The enriched proteins, while still bound to the beads, are subjected to enzymatic digestion (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis: The resulting peptides are eluted from the beads and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Visualizing Protein Synthesis via Microscopy

AHA labeling can also be coupled with fluorescent reporter molecules to visualize protein synthesis within cells.

Caption: Workflow for imaging protein synthesis.

-

Cell Culture and Labeling: Cells are grown on a suitable substrate for microscopy (e.g., glass coverslips) and subjected to methionine depletion and AHA labeling as described previously.

-

Fixation and Permeabilization: After labeling, the cells are fixed with a chemical fixative (e.g., paraformaldehyde) to preserve their structure. Subsequently, the cell membranes are permeabilized (e.g., with Triton X-100 or saponin) to allow the click chemistry reagents to enter the cells.

-

Click Chemistry Reaction: The fixed and permeabilized cells are incubated with a solution containing a fluorescent alkyne probe and the necessary components for the click reaction.

-

Washing and Mounting: After the click reaction, the cells are thoroughly washed to remove any unreacted reagents. The coverslips are then mounted onto microscope slides.

-

Fluorescence Microscopy: The cells are imaged using a fluorescence microscope to visualize the localization and intensity of the newly synthesized proteins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure and properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₄O₂ | PubChem |

| Molecular Weight | 144.13 g/mol | PubChem |

| Melting Point (HCl salt) | 139 °C | Sigma-Aldrich |

Table 2: Estimated pKa Values

| Ionizable Group | Estimated pKa |

| α-carboxyl | ~2 |

| α-amino | ~9-10 |

Note: These are estimated values based on typical amino acid pKas. Precise values for AHA would likely be determined through computational modeling.

Conclusion

L-Azidohomoalanine is a powerful and versatile tool for the study of protein synthesis and proteome dynamics. Its ability to be metabolically incorporated into proteins and subsequently undergo highly specific bioorthogonal reactions has revolutionized the field of proteomics. The experimental workflows detailed in this guide provide a foundation for researchers to apply this technology to a wide range of biological questions, from fundamental studies of cellular processes to the development of novel therapeutic strategies. The continued development of new click chemistry reagents and analytical methods will undoubtedly expand the utility of this compound in the years to come.

References

- 1. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurisotop.com [eurisotop.com]

- 3. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

Azidohomoalanine (AHA): A Technical Guide to its Application as a Methionine Analog in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidohomoalanine (AHA) is a powerful tool for researchers, scientists, and drug development professionals, offering a robust method for labeling and monitoring newly synthesized proteins.[1] As a bio-orthogonal analog of the essential amino acid methionine, AHA is recognized by the cell's own translational machinery and incorporated into nascent polypeptide chains.[2][3] The key feature of AHA is its azide (B81097) moiety, a chemical handle that is inert to most biological processes but can be selectively targeted for covalent ligation through "click chemistry".[2][4] This allows for the specific visualization, isolation, and identification of proteins synthesized within a defined timeframe, providing invaluable insights into cellular proteostasis and the effects of therapeutic interventions.[5]

This in-depth technical guide provides a comprehensive overview of the core principles of AHA-based protein labeling, detailed experimental protocols, and a summary of quantitative data to aid in the design and execution of experiments in your own research.

Core Principle: Bio-orthogonal Labeling of Nascent Proteins

The utility of Azidohomoalanine (AHA) lies in its ability to be incorporated into newly synthesized proteins in place of methionine.[3][6] This process is facilitated by the endogenous methionyl-tRNA synthetase, which recognizes AHA and attaches it to the corresponding tRNA.[7] During translation, the ribosome incorporates AHA into the growing polypeptide chain at positions normally occupied by methionine.[1] The azide group on the AHA side chain serves as a bio-orthogonal handle, meaning it does not react with other functional groups within the complex cellular environment.[2] This inertness allows for the specific and efficient labeling of AHA-containing proteins with probes containing a complementary alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[3][8]

Caption: AHA is incorporated into proteins via the endogenous protein synthesis machinery.[1]

Quantitative Data Presentation

The choice of methodology for analyzing AHA-labeled proteins depends on the specific research question, ranging from in-depth proteomic profiling to high-throughput screening of global protein synthesis.[1]

| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |

| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[1] | Relative quantification of newly synthesized proteins between two samples.[1] | Measurement of global protein synthesis rates in single cells.[1] |

| Sensitivity | High; capable of identifying low-abundance proteins.[1] | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis.[1] |

| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[1] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[1] | Good; provides relative quantification of global protein synthesis. |

| Throughput | Low to medium; similar workflow to other quantitative proteomics methods.[1] | Low to medium. | High; capable of analyzing thousands of cells per second.[1] |

| Number of Proteins Quantified | >7,000 proteins identified in a single experiment. | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[1] | Not applicable (measures global synthesis).[1] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with AHA

This protocol provides a general framework for labeling newly synthesized proteins in cultured mammalian cells. Optimization of incubation times and AHA concentrations is recommended for specific cell lines and experimental goals.[2]

Materials:

-

Complete cell culture medium

-

Methionine-free medium[9]

-

L-Azidohomoalanine (AHA) stock solution (e.g., 50 mM in DMSO or water)[10]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.[2]

-

Methionine Depletion (Optional): To enhance AHA incorporation, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.[1][9] This step may be omitted to avoid cellular stress.[6]

-

AHA Labeling: Add AHA to the methionine-free medium to the desired final concentration (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).[1][2]

-

Cell Harvest: Wash the cells with ice-cold PBS. For adherent cells, they can be harvested using a cell scraper or by trypsinization. For suspension cells, pellet by centrifugation.[6][9]

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Mass Spectrometry

This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT followed by mass spectrometry.[1]

Materials:

-

AHA-labeled cell lysate

-

Click chemistry reaction cocktail:

-

Alkyne-biotin tag

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Streptavidin-coated magnetic beads or resin

-

Wash buffers

-

Digestion buffer with a protease (e.g., trypsin)

Procedure:

-

Cell Lysis: Lyse the AHA-labeled cells using a buffer compatible with click chemistry (e.g., containing 1% SDS).[1]

-

Protein Quantification: Determine the total protein concentration of the lysate.

-

Click Chemistry Reaction: Add the click chemistry reaction cocktail to the protein lysate and incubate at room temperature for 1-2 hours to ligate the biotin (B1667282) tag to the AHA-containing proteins.[1]

-

Enrichment of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.[1]

-

Washing: Extensively wash the beads to remove non-specifically bound proteins.[1]

-

On-bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the proteins into peptides.[1]

-

Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Caption: General workflow for BONCAT-based proteomic analysis.

AHA Labeling with Flow Cytometry Detection

This protocol is designed for the high-throughput measurement of global protein synthesis rates.[1]

Materials:

-

AHA-labeled cells

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin)[1]

-

Click chemistry reaction cocktail with a fluorescent alkyne probe (e.g., alkyne-conjugated Alexa Fluor dye)

-

FACS buffer

Procedure:

-

Cell Labeling and Controls: Label cells with AHA as described previously. Include a negative control (no AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide (B1669411) treatment).[1]

-

Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative, and then permeabilize them to allow the entry of click chemistry reagents.[1]

-

Click Chemistry Reaction: Perform the click chemistry reaction using a fluorescent alkyne probe.[1]

-

Flow Cytometry Analysis: Wash the cells to remove excess reagents and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population. The fluorescence intensity is directly proportional to the amount of incorporated AHA and reflects the global rate of protein synthesis.[1]

Applications in Drug Development

AHA-based methodologies provide a powerful platform to investigate the effects of drug candidates on protein synthesis and degradation. By quantifying changes in the synthesis of specific proteins or the global proteome, researchers can elucidate mechanisms of action, identify on- and off-target effects, and discover novel biomarkers of drug efficacy or toxicity.

Caption: Using AHA to assess drug effects on protein synthesis.

Conclusion

L-Azidohomoalanine has emerged as an indispensable tool in modern proteomics and drug discovery. Its ability to be metabolically incorporated into newly synthesized proteins provides a bio-orthogonal handle for their specific detection and analysis. The methodologies described in this guide, from broad-spectrum proteomic profiling with BONCAT-MS to high-throughput screening with flow cytometry, offer a versatile toolkit for researchers to investigate the dynamics of protein synthesis in a wide range of biological contexts. Careful consideration of the experimental design, including labeling conditions and downstream analytical methods, will ensure the generation of high-quality, reproducible data to advance our understanding of cellular function and accelerate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]

- 10. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Bioorthogonal Chemistry with Azidohomoalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] These reactions involve pairs of functional groups, known as bioorthogonal handles and probes, which are inert to the biological environment but react selectively and efficiently with each other under physiological conditions of temperature and pH.[1][4] This powerful technology allows for the specific labeling and tracking of biomolecules in their natural environment, providing invaluable insights into complex biological processes.[1][3]

A cornerstone of bioorthogonal chemistry is the use of non-canonical amino acids (ncAAs) to metabolically label newly synthesized proteins.[5][6] One such ncAA, L-Azidohomoalanine (AHA), has emerged as a robust and versatile tool for researchers.[7][8] AHA is an analog of the essential amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide (B81097) group.[8][9] This subtle modification allows AHA to be recognized by the cell's own translational machinery and incorporated into nascent proteins in place of methionine.[8][10][11] The incorporated azide moiety then serves as a bioorthogonal handle for subsequent chemical ligation to a probe molecule containing a complementary functional group, such as an alkyne.[8][12]

Core Principles of Azidohomoalanine-based Bioorthogonal Chemistry

The utility of this compound (AHA) in bioorthogonal chemistry stems from its ability to be incorporated into newly synthesized proteins and its subsequent highly specific chemical reactions. This allows for the selective labeling and analysis of the proteome in a time-resolved manner.

Metabolic Labeling with this compound

The process begins with the introduction of AHA into the cellular environment, typically by adding it to the cell culture medium.[6][13] To enhance the efficiency of AHA incorporation, it is common practice to first deplete the natural methionine reserves by incubating the cells in a methionine-free medium for a short period.[7][11] The cells are then "pulsed" with AHA-containing medium, during which time the cellular machinery for protein synthesis incorporates AHA into newly synthesized proteins in place of methionine.[7][13] This "pulse-labeling" creates a snapshot of the proteins being actively translated within a specific timeframe.[13]

The incorporation of AHA into proteins is fundamentally linked to the canonical protein synthesis pathway. The methionyl-tRNA synthetase recognizes AHA and attaches it to the corresponding tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain.[10][11]

Bioorthogonal Reactions of this compound

Once incorporated into proteins, the azide group of AHA can be selectively targeted by a probe molecule containing a complementary reactive group. This enables the covalent attachment of various tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.[4][14] The most prominent bioorthogonal reactions involving azides are:

-

Staudinger Ligation: This reaction occurs between an azide and a phosphine, resulting in the formation of a stable amide bond.[4]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this is a highly efficient and widely used reaction between an azide and a terminal alkyne, catalyzed by copper(I).[4][7] It forms a stable triazole linkage.[15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[4][16] This is particularly useful for in vivo applications where the toxicity of copper is a concern.[12]

Quantitative Data on this compound Labeling

The efficiency and conditions for AHA labeling can vary depending on the cell type and experimental goals. The following tables summarize key quantitative parameters from various studies.

Table 1: Typical Experimental Conditions for AHA Labeling in Cell Culture

| Parameter | Typical Range | Notes |

| AHA Concentration | 25-50 µM | Higher concentrations may be toxic. Optimal concentration should be determined empirically for each cell line.[13][17] |

| Methionine Depletion Time | 30-60 minutes | Recommended to increase AHA incorporation efficiency.[7][11][17] |

| AHA Incubation Time | 1-4 hours | Shorter times capture a snapshot of the translatome, while longer times can be used to study protein turnover.[7][17] |

Table 2: Performance Metrics of AHA-based Proteomic Methodologies

| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |

| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[7] | Relative quantification of newly synthesized proteins between two samples.[7][10] | Measurement of global protein synthesis rates in single cells.[7] |

| Sensitivity | High; capable of identifying low-abundance proteins.[7] | Very High; reported to be more sensitive than other MS-based methods.[7][10] | High; sensitive detection of changes in overall protein synthesis.[7] |

| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[7] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[7] | Good; provides robust statistical data on cell populations.[7] |

| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[7] | Low to medium; similar workflow to other quantitative proteomics methods.[7] | High; capable of analyzing thousands of cells per second.[7] |

| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[7] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[7] | Not applicable (measures global synthesis).[7] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of AHA-based bioorthogonal chemistry. The general workflow involves three main stages: metabolic labeling, click chemistry ligation, and detection/analysis.[7]

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with AHA

This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells.[13]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium (e.g., DMEM without methionine)

-

L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.

-

Methionine Depletion: To increase the incorporation efficiency of AHA, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.[11]

-

Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA (typically 25-50 µM).[11] Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C and 5% CO2.

-

Cell Harvest: After the incubation period, wash the cells with ice-cold PBS to remove excess AHA. The cells are now ready for lysis and downstream applications.

Protocol 2: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) with Mass Spectrometry (MS)

This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT followed by mass spectrometry.[7]

Materials:

-

AHA-labeled cell pellet (from Protocol 1)

-

Lysis buffer compatible with click chemistry (e.g., containing 1% SDS)

-

Click chemistry reaction cocktail:

-

Alkyne-biotin tag

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Digestion buffer with a protease (e.g., trypsin)

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the AHA-labeled cells using a suitable lysis buffer. Quantify the total protein concentration of the lysate.

-

Click Chemistry Reaction: To the protein lysate, add the click chemistry reaction cocktail. Incubate at room temperature for 1-2 hours to allow the covalent ligation of the biotin tag to the AHA-containing proteins.[7]

-

Enrichment of Biotinylated Proteins: Capture the biotinylated proteins using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-biotinylated proteins.

-

On-bead Digestion: Resuspend the beads in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the proteins into peptides.[7]

-

Mass Spectrometry Analysis: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptides and corresponding proteins using a proteomics software suite.

Protocol 3: AHA Labeling with Flow Cytometry Detection

This protocol is designed for the high-throughput measurement of global protein synthesis.[7]

Materials:

-

AHA-labeled cells (from Protocol 1)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin)

-

Fluorescent alkyne probe (e.g., alkyne-conjugated Alexa Fluor dye)

-

Click chemistry reaction cocktail

Procedure:

-

Cell Fixation and Permeabilization: Harvest the AHA-labeled cells and fix them with a suitable fixative. Permeabilize the cells to allow the entry of the click chemistry reagents.[7]

-

Click Chemistry Reaction: Perform the click chemistry reaction using a fluorescent alkyne probe.

-

Flow Cytometry Analysis: Wash the cells to remove excess reagents. Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population. The fluorescence intensity is directly proportional to the amount of incorporated AHA and thus reflects the global rate of protein synthesis.[7]

Applications in Research and Drug Development

The ability to specifically label and identify newly synthesized proteins has a wide range of applications in basic research and drug development:

-

Proteomics: AHA labeling coupled with mass spectrometry allows for the in-depth analysis of the translatome, providing insights into the cellular response to various stimuli.[10]

-

Drug Discovery: This technology can be used to study the mechanism of action of drugs by monitoring their effects on protein synthesis and degradation.[18] For example, it has been used to investigate the cellular response to the proteasome inhibitor bortezomib.[18]

-

Cell Biology: AHA labeling is used to study fundamental cellular processes such as the cell cycle, autophagy, and protein turnover.[7][14]

-

Neuroscience: It has been employed to visualize and identify newly synthesized proteins in neurons, providing insights into processes like memory formation.[8]

-

In Vivo Studies: AHA labeling has been successfully used in model organisms such as mice, zebrafish, and C. elegans to study protein synthesis in a whole-organism context.[11][19]

Conclusion

Bioorthogonal chemistry with this compound provides a powerful and versatile platform for the study of protein synthesis and dynamics. Its ability to specifically label and identify newly synthesized proteins in a time-resolved manner offers unprecedented opportunities for researchers in various fields, from fundamental cell biology to translational medicine and drug development. The methodologies described in this guide, from metabolic labeling to advanced proteomic analysis, provide a robust framework for harnessing the potential of this innovative technology. As the field of bioorthogonal chemistry continues to evolve, we can expect even more sophisticated tools and applications to emerge, further expanding our understanding of the complex world of the proteome.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. An Integrative Biology Approach to Quantify the Biodistribution of this compound In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. thermofisher.com [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Azidohomoalanine: A Technical Guide to a Cornerstone of Modern Proteomics

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azidohomoalanine (AHA) has emerged as an indispensable tool in the study of protein synthesis and dynamics. As a non-canonical amino acid analogue of methionine, AHA is incorporated into newly synthesized proteins by the cell's own translational machinery. Its bioorthogonal azide (B81097) group allows for the selective chemical tagging of these nascent proteins through a highly efficient and specific "click chemistry" reaction, enabling their visualization, identification, and quantification. This technical guide provides an in-depth overview of the discovery and development of AHA, its mechanism of action, and its core applications. It details the experimental protocols for the primary AHA-based methodologies—BONCAT-MS, HILAQ, and Flow Cytometry—and presents key quantitative data to aid researchers in selecting the optimal approach for their experimental needs.

Discovery, Synthesis, and Mechanism of Action

The development of AHA was a pivotal moment in chemical biology, providing a means to study the proteome with temporal resolution. Synthesized by Dieterich et al., AHA was designed as a methionine surrogate that could be recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation. This process endows newly synthesized proteins with a unique chemical handle—the azide group—which is absent in native biological systems.

The bioorthogonal nature of the azide allows it to undergo a highly specific and high-yield copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with molecules containing a terminal alkyne. This enables the covalent attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification. More scalable and efficient synthetic routes for L-AHA have since been developed, making this powerful tool widely accessible to the research community.

The overall principle of AHA-based labeling is a two-step process: metabolic incorporation followed by bioorthogonal ligation.

An In-depth Technical Guide to the Mechanism of Azidohomoalanine (AHA) Incorporation into Nascent Proteins

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, quantitative parameters, and experimental protocols for utilizing L-Azidohomoalanine (AHA) in the study of nascent protein synthesis. AHA, a bio-orthogonal analog of the essential amino acid methionine, has become an indispensable tool for labeling and characterizing newly synthesized proteins within their native biological environments.[1][2] Its application allows for the selective isolation and identification of proteins produced under specific cellular conditions, offering profound insights into cellular dynamics, disease mechanisms, and drug action.[3][4]

The Molecular Mechanism of Incorporation

The cornerstone of AHA's utility lies in its structural mimicry of methionine, which allows it to be processed by the cell's endogenous translational machinery.[2] The terminal methyl group of methionine is replaced by a bio-orthogonal azide (B81097) moiety in AHA, a subtle change that is permissive for biological incorporation but provides a unique chemical handle for subsequent detection.[2][5]

The incorporation process is a multi-step enzymatic pathway:

-

Recognition and Activation by MetRS: L-Azidohomoalanine is recognized as a substrate by the native methionyl-tRNA synthetase (MetRS).[6][7] This enzyme is responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, the first committed step in protein synthesis.[8] MetRS adenylates AHA using ATP, forming an activated azidohomoalanyl-AMP intermediate.

-

Charging of tRNAMet: The activated AHA is then transferred to the 3' end of the cognate methionyl-tRNA (tRNAMet), forming AHA-tRNAMet.[7]

-

Ribosomal Incorporation: The ribosome, the cell's protein synthesis factory, does not discriminate between Met-tRNAMet and AHA-tRNAMet. Consequently, when the ribosome encounters a methionine codon (AUG) on a messenger RNA (mRNA) transcript, it incorporates AHA into the growing polypeptide chain.[2]

This mechanism is highly specific to newly synthesized proteins; if protein synthesis is blocked using inhibitors like anisomycin (B549157) or cycloheximide, no AHA incorporation is detected.[9] The process directly competes with the endogenous pool of natural methionine.[10] To maximize the labeling efficiency, researchers often deplete the intracellular methionine reserves by incubating cells in a methionine-free medium prior to the addition of AHA.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Item - Probing protein dynamics in vivo using non-canonical amino acid labeling - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique - PMC [pmc.ncbi.nlm.nih.gov]

Azidohomoalanine (AHA): A Technical Guide to its Physical and Chemical Characteristics for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of L-Azidohomoalanine (AHA), a crucial tool for researchers, scientists, and drug development professionals. AHA, a bio-orthogonal analog of methionine, enables the labeling and monitoring of newly synthesized proteins, offering profound insights into cellular mechanisms and therapeutic development.[1]

Core Physical and Chemical Properties

L-Azidohomoalanine is a non-canonical amino acid that can be metabolically incorporated into proteins in place of methionine.[2][3] Its key feature is the presence of an azide (B81097) moiety, which allows for specific chemical ligation to reporter molecules, a process known as "click chemistry".[4][5] This enables the detection and isolation of nascent proteins.[2][6]

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for L-Azidohomoalanine and its commonly used hydrochloride salt.

Table 1: Physical and Chemical Properties of L-Azidohomoalanine (Free Base)

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-4-azidobutanoic acid | [7][8] |

| Synonyms | 4-Azido-L-homoalanine, (S)-2-Amino-4-azidobutanoic acid | [9] |

| CAS Number | 120042-14-0 | [7][9] |

| Molecular Formula | C₄H₈N₄O₂ | [7][9] |

| Molecular Weight | 144.13 g/mol | [7][9] |

| Appearance | Solid powder | [9] |

| Purity | >98% | [9] |

| Solubility | Soluble in water | |

| Storage | Store at -20°C, dry and dark | [9] |

Table 2: Physical and Chemical Properties of L-Azidohomoalanine Hydrochloride (HCl Salt)

| Property | Value | Source(s) |

| CAS Number | 942518-29-8 | [10][11][12] |

| Molecular Formula | C₄H₉ClN₄O₂ | [10][11] |

| Molecular Weight | 180.59 g/mol | [10][12] |

| Appearance | White crystalline powder | [10][13] |

| Purity | >95% (¹H NMR) | [10][13] |

| Melting Point | 139 °C | [14] |

| Solubility | Soluble in Water, DMSO, DMF | [10][13] |

| Storage | Store at -20°C | [12][13][14] |

Chemical Reactivity and Detection

The utility of AHA in research is primarily due to the bio-orthogonal reactivity of its azide group. This allows for specific covalent labeling of AHA-containing proteins with molecules bearing a complementary reactive group, typically an alkyne, without interfering with other cellular components.

Two primary chemoselective ligation reactions are used for the detection of AHA-labeled proteins:

-

Click Chemistry : This refers to a set of highly efficient and specific reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient reaction between the azide group of AHA and a terminal alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[2][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[5] This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.[15]

-

-

Staudinger Ligation : This reaction occurs between the azide group of AHA and a phosphine-containing reagent.[16][17] The reaction forms a stable amide bond, providing another route for attaching reporter molecules.[17]

The choice of reaction depends on the specific application, with CuAAC being widely used for its high efficiency and SPAAC being preferred for live-cell applications.

Experimental Protocols

The following sections provide detailed methodologies for the metabolic labeling of proteins with AHA and their subsequent detection.

Metabolic Labeling of Proteins in Cell Culture

This protocol describes the general procedure for incorporating AHA into newly synthesized proteins in cultured mammalian cells.

Materials:

-

L-Azidohomoalanine (AHA)

-

Methionine-free cell culture medium (e.g., DMEM without methionine)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell culture plates and standard cell culture equipment

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of labeling.

-

Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then incubate the cells in methionine-free medium for 30-60 minutes.[18]

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The optimal concentration of AHA can vary between cell types but is typically in the range of 25-100 µM.[19][20] Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.[19]

-

Cell Lysis or Fixation: After labeling, wash the cells with PBS and then proceed with either cell lysis for downstream proteomic analysis or fixation and permeabilization for imaging.

Detection of AHA-Labeled Proteins via Click Chemistry and Flow Cytometry

This protocol outlines the detection of global protein synthesis in single cells using a fluorescent alkyne probe and flow cytometry.

Materials:

-

AHA-labeled cells

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 or saponin (B1150181) in PBS)

-

Click chemistry reaction cocktail:

-

Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Fixation: Fix the AHA-labeled cells with fixation buffer for 15 minutes at room temperature.

-

Cell Permeabilization: Permeabilize the cells with permeabilization buffer for 15 minutes.[21][22]

-

Click Chemistry Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions and incubate the permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.[22]

-

Washing: Wash the cells twice with wash buffer.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze the fluorescence intensity to quantify the level of newly synthesized proteins.

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows involving Azidohomoalanine.

References

- 1. benchchem.com [benchchem.com]

- 2. Proteomics and pulse this compound labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-Azidohomoalanine (AHA) | CAS:942518-29-8 | AxisPharm [axispharm.com]

- 7. This compound | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C4H8N4O2 | CID 147480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. L-Azidohomoalanine·HCl (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. L-Azidohomoalanine hydrochloride 942518-29-8 [sigmaaldrich.com]

- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. pnas.org [pnas.org]

- 17. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Measuring Protein Synthesis during Cell Cycle by this compound (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and isolate newly synthesized proteins within a complex biological system.[1][2] This method provides a snapshot of the "translatome," which is the complete set of proteins produced by a cell or organism under specific conditions and at a particular time.[1] The ability to specifically label and analyze newly synthesized proteins allows researchers to study dynamic cellular processes such as growth, development, and metabolism.[3]

The core principle of BONCAT involves two key steps: the metabolic incorporation of a non-canonical amino acid (ncAA) containing a bioorthogonal functional group into newly synthesized proteins, followed by the chemoselective ligation of this group to a reporter molecule.[4] The term "bioorthogonal" refers to a chemical reaction that can occur within a living system without interfering with native biochemical processes.[1] This technique offers high spatiotemporal resolution for studying changes in protein synthesis in response to various stimuli.[5]

BONCAT has several advantages over traditional methods for studying protein synthesis, such as those using radioactive isotopes.[6] It is non-toxic, does not significantly alter cellular physiology, and is compatible with modern high-throughput analytical techniques like mass spectrometry.[4][7] These features make BONCAT an invaluable tool in various research areas, including proteomics, cell biology, and drug discovery, by enabling the identification of low-abundance proteins and the characterization of protein-protein interaction networks.[4][8]

The BONCAT Workflow: A Step-by-Step Overview

The BONCAT methodology follows a systematic workflow to label, capture, and analyze newly synthesized proteins. The process begins with the introduction of a non-canonical amino acid into the cellular environment, followed by its incorporation into proteins, and culminates in the selective tagging and analysis of these labeled proteins.

Step 1: Incorporation of Non-Canonical Amino Acids (ncAAs)

The initial and most critical step in the BONCAT process is the successful incorporation of a non-canonical amino acid into newly synthesized proteins.[4] This is achieved by introducing an analog of a natural amino acid that contains a bioorthogonal handle.

The most commonly used ncAAs in BONCAT are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogs of L-methionine.[7] These ncAAs are recognized by the cell's translational machinery and are incorporated into nascent polypeptide chains in place of methionine.[9] To enhance the efficiency of ncAA incorporation, cells are often cultured in a methionine-depleted medium before the addition of the ncAA.[4]

AHA and HPG are generally non-toxic and do not alter the rates of protein synthesis or degradation.[4] The azide (B81097) group in AHA and the alkyne group in HPG serve as bioorthogonal handles that do not react with other functional groups present in the cell.[1]

Step 2: Cell Lysis and Protein Extraction

Following the incubation period with the ncAA, the cells are harvested, and the total protein content is extracted. This is a standard biochemical procedure that involves lysing the cells to release their contents and then preparing a protein lysate. The specific lysis buffer and extraction method can be optimized depending on the cell type and the downstream application.

Step 3: Bioorthogonal Ligation (Click Chemistry)

Once the proteome containing the ncAA-labeled proteins is extracted, the bioorthogonal handle is used to attach a reporter molecule.[5] This is accomplished through a highly efficient and specific set of reactions known as "click chemistry".[1] The most common click chemistry reactions used in BONCAT are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[3] It is a very fast and efficient reaction.[11] However, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications with cell lysates.[11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of the copper catalyst, a catalyst-free version of the click reaction was developed.[12] SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a metal catalyst.[13] This makes SPAAC ideal for labeling proteins in living cells and whole organisms.[11]

Step 4: Downstream Analysis

After the reporter tag is attached, the newly synthesized proteins can be analyzed using various techniques:

-

Protein Enrichment and Purification: If a biotin tag is used as the reporter, the labeled proteins can be selectively enriched and purified from the total proteome using streptavidin affinity chromatography.[5] This step is crucial for reducing sample complexity and enabling the identification of low-abundance proteins.[4]

-

Visualization: When a fluorescent dye is attached as the reporter, the newly synthesized proteins can be visualized within cells using fluorescence microscopy.[14] This allows for the study of protein localization and trafficking.[4]

-

Identification and Quantification: The enriched proteins are typically identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This provides a comprehensive profile of the newly synthesized proteome.

Quantitative Insights from BONCAT Studies

The quantitative data derived from BONCAT experiments provide valuable insights into the dynamics of protein synthesis. The following tables summarize key quantitative findings from various studies.

Table 1: Proteomic Coverage in BONCAT Experiments

| Cell Type/Organism | Labeling Time | Number of Newly Synthesized Proteins Identified | Reference |

| HEK293 Cells | 2 hours | 195 | [15] |

| HeLa Cells | 4 hours | 1931 | [16] |

| HeLa Cells | 30 minutes | 1484 | [16] |

| Mouse Retina (in vivo) | 1 day post-injury | >1000 | [17] |

| Mouse Retina (in vivo) | 5 days post-injury | >1000 | [17] |

Table 2: Comparison of BONCAT with pSILAC

| Labeling Time | Method | Number of Proteins Quantified | Reference |

| 4 hours | pSILAC | 589 | [16] |

| 4 hours | BONCAT | 1931 | [16] |

| 30 minutes | pSILAC | 9 | [16] |

| 30 minutes | BONCAT | 1484 | [16] |

Detailed Experimental Protocols

The following are generalized protocols for BONCAT labeling in cultured cells and the subsequent click chemistry reaction.

Protocol for BONCAT Labeling of Newly Synthesized Proteins in Cultured Cells

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of AHA or HPG, replace the standard growth medium with methionine-free medium and incubate for a period of time (e.g., 30-60 minutes).[4]

-

ncAA Labeling: Add the non-canonical amino acid (e.g., L-azidohomoalanine - AHA) to the methionine-free medium to a final concentration of 1-100 µM.[10] Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours).[8]

-

Cell Lysis: After the labeling period, wash the cells with ice-cold PBS to remove excess ncAA. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol for Click Chemistry Reaction for Protein Tagging

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne tag to AHA-labeled proteins.

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:

-

Protein lysate (containing AHA-labeled proteins)

-

Biotin-alkyne reporter tag

-

Tris(2-carboxyethyl)phosphine (TCEP) (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-ligand)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.[2]

-

Protein Precipitation: Precipitate the proteins to remove unreacted reagents. A common method is methanol/chloroform/water precipitation.[8]

-

Downstream Processing: The resulting protein pellet, containing biotinylated newly synthesized proteins, can be resuspended in an appropriate buffer for downstream applications such as affinity purification or western blotting.

Applications in Research and Drug Development

BONCAT has a wide range of applications in both basic research and drug development.

-

Profiling Protein Synthesis: BONCAT allows for the global analysis of protein synthesis in response to various stimuli, such as environmental stress, cell cycle progression, or drug treatment.[1]

-

Identifying Drug Targets: By comparing the newly synthesized proteomes of treated and untreated cells, researchers can identify proteins whose synthesis is altered by a drug candidate, potentially revealing its mechanism of action and off-target effects.

-

Activity-Based Protein Profiling (ABPP): BONCAT can be combined with other techniques to study specific subsets of proteins, such as those involved in particular signaling pathways.

-

Neuroscience Research: This technique has been used to study local protein synthesis in neurons, which is crucial for processes like learning and memory.[16]

-

Microbiology: BONCAT can be used to identify metabolically active microorganisms within complex environmental samples.[2]

Conclusion and Future Perspectives

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and versatile tool for studying the dynamics of protein synthesis. Its ability to selectively label and identify newly synthesized proteins with high temporal resolution has provided unprecedented insights into a wide range of biological processes.[1] The continued development of new non-canonical amino acids and bioorthogonal reactions will further expand the capabilities of this technique. As high-resolution mass spectrometry becomes more accessible, BONCAT is poised to play an even more significant role in systems biology, personalized medicine, and the development of novel therapeutics.

References

- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 2. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 6. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. quora.com [quora.com]

- 15. pnas.org [pnas.org]

- 16. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury | Journal of Neuroscience [jneurosci.org]

A Researcher's In-depth Guide to Metabolic Labeling with Amino Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with amino acid analogs is a powerful and versatile technique for monitoring protein synthesis, tracking protein dynamics, and identifying newly synthesized proteins within complex biological systems. This guide provides a comprehensive overview of the core concepts, methodologies, and applications of this technology, with a focus on providing practical information for researchers in academia and the pharmaceutical industry.

Fundamental Principles of Metabolic Labeling

At its core, metabolic labeling with amino acid analogs involves the introduction of a modified amino acid into a biological system, where it is incorporated into newly synthesized proteins by the cell's own translational machinery.[1][2][3][4] These analogs are designed to be structurally similar to their natural counterparts, ensuring their acceptance by aminoacyl-tRNA synthetases and subsequent incorporation into nascent polypeptide chains.[5]

The key to this technique lies in the unique chemical functionality of the amino acid analog. This "tag" can be a bioorthogonal reactive group, such as an azide (B81097) or an alkyne, or a stable isotope. This functionality allows for the selective detection, visualization, or enrichment of the labeled proteins from the total proteome.

Two major strategies dominate the field of metabolic labeling with amino acid analogs:

-